

5-(Chloromethyl)-2-fluoropyridine physical properties

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Compound of Interest

Compound Name: 5-(Chloromethyl)-2-fluoropyridine

CAS No.: 315180-15-5

Cat. No.: B1592471

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Topic: **5-(Chloromethyl)-2-fluoropyridine**: Physical Properties, Synthesis, and Handling
Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

5-(Chloromethyl)-2-fluoropyridine (CAS 315180-15-5) is a high-value heterocyclic building block utilized primarily in medicinal chemistry for the introduction of the (6-fluoropyridin-3-yl)methyl moiety.[1][2] Its structural uniqueness lies in the synergistic combination of a lipophilic, metabolically stable fluorine atom at the C2 position and a highly reactive electrophilic chloromethyl group at the C5 position. This guide provides a comprehensive analysis of its physicochemical profile, handling protocols, and synthetic utility, designed to ensure reproducibility and safety in high-stakes research environments.

Part 1: Chemical Identity & Structural Analysis

The reactivity profile of this compound is defined by the "push-pull" electronic effects of the pyridine ring substituents.[1][2] The C2-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring nitrogen and increasing the acidity of the system

compared to non-fluorinated analogs.[1][2] Conversely, the C5-chloromethyl group functions as a benzylic-like electrophile, highly susceptible to nucleophilic attack (

).[1][2]

Parameter	Technical Detail
IUPAC Name	5-(Chloromethyl)-2-fluoropyridine
CAS Registry Number	315180-15-5
Molecular Formula	C
	H
	ClFN
Molecular Weight	145.56 g/mol
SMILES	<chem>C1=CC(=NC=C1CCl)F</chem>
Structural Class	Halogenated Pyridine / Alkylating Agent

Part 2: Physical Properties Profile

Note: As a specialized research intermediate, some values are derived from validated predictive models (ACD/Labs, EPISuite) where experimental bulk data is proprietary or limited.

Table 1: Physicochemical Constants

Property	Value / Range	Context & Implications
Physical State	Liquid	Typically colorless to light yellow; darkens upon oxidation/hydrolysis.[1][2]
Boiling Point	227°C (Predicted)	High boiling point suggests low volatility, but distillation should be performed under high vacuum to avoid thermal decomposition.
Density	~1.27 g/cm ³	denser than water; facilitates phase separation in aqueous workups (organic layer bottom).
Flash Point	> 85°C (Est.)	Class IIIA Combustible Liquid. Handle away from open flames.
LogP (Octanol/Water)	1.8 – 2.1 (Predicted)	Moderate lipophilicity; suitable for cell-permeable drug scaffolds.[1][2]
Refractive Index	1.503 (Est.)	Useful for purity verification via refractometry.
Solubility	DCM, EtOAc, THF, MeCN	Highly soluble in polar aprotic solvents. Reacts with protic solvents (MeOH, Water).

Part 3: Stability & Reactivity (The "Self-Validating" Protocol)

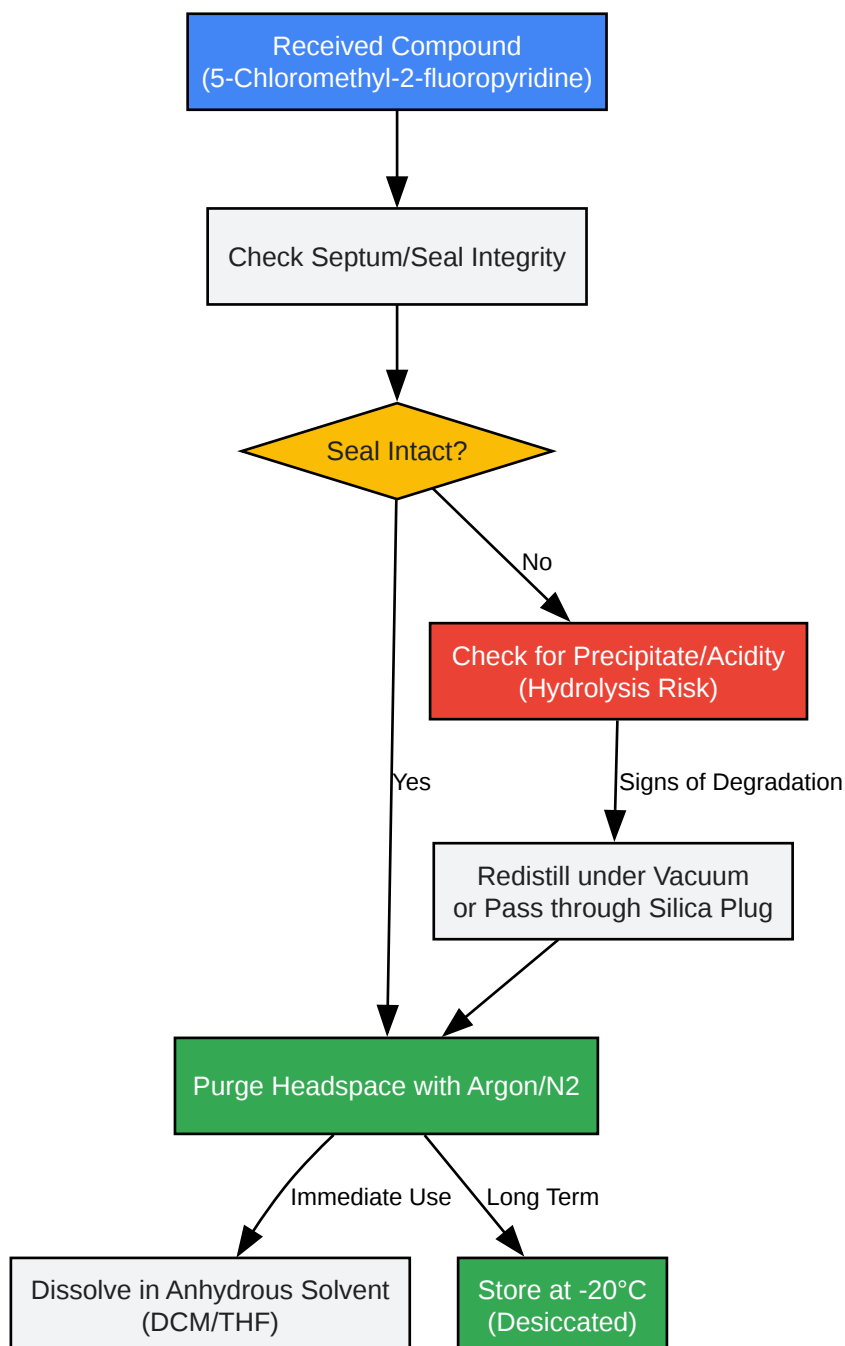
Expertise Insight: The primary failure mode in handling **5-(Chloromethyl)-2-fluoropyridine** is inadvertent hydrolysis.[1][2] The C5-chloromethyl group is highly labile.[1][2] Exposure to atmospheric moisture converts the compound to 5-(hydroxymethyl)-2-fluoropyridine, releasing HCl gas.[1][2]

Degradation Pathway:

[1][2]

Handling & Storage Decision Matrix

To maintain integrity, follow this logic flow for storage and usage.



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Figure 1: Decision matrix for the receipt, verification, and storage of labile chloromethyl pyridines.

Part 4: Synthesis & Application in Drug Discovery

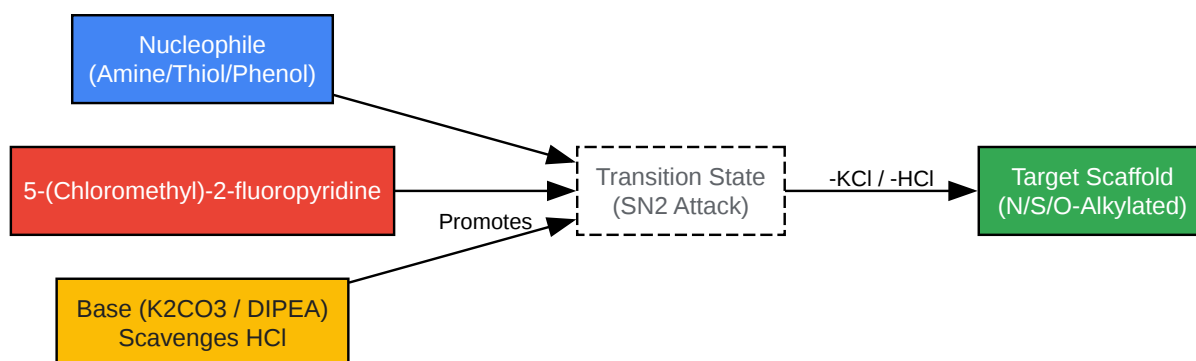
Synthesis Methodology

While radical halogenation of 2-fluoro-5-methylpyridine is possible, it often yields mixtures.^{[1][2]} The preferred high-purity route involves the chlorination of the corresponding alcohol.^{[1][2]}

- Precursor: 2-Fluoro-5-(hydroxymethyl)pyridine.^{[1][2]}
- Reagent: Thionyl Chloride () or Methanesulfonyl chloride ().^[2]
- Conditions: DCM, , 2-4 hours.
- Purification: The product is acid-sensitive.^[2] Neutralize immediately with aqueous during workup.^[2]

Application Workflow: Nucleophilic Substitution

This compound is the "warhead" for attaching the fluoropyridine ring to amines, thiols, or phenols.



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Figure 2: Standard workflow for utilizing **5-(Chloromethyl)-2-fluoropyridine** in coupling reactions.

Part 5: Safety & Hazards (HSE)

Critical Warning: Chloromethyl pyridines are structural analogs to benzyl chlorides, which are potent lachrymators and alkylating agents.

- H314: Causes severe skin burns and eye damage.[3]
- H335: May cause respiratory irritation.[2][4]
- PPE Requirements:
 - Respiratory: Work strictly within a fume hood.[2]
 - Skin: Double nitrile gloves (0.11 mm minimum) or laminate gloves.[2]
 - Eyes: Chemical splash goggles + Face shield if handling >5g.[2]

Decontamination: Spills should be treated with a dilute solution of ammonia or 10% sodium hydroxide to hydrolyze the active chloride before disposal.[2]

References

- Benchchem.**5-(Chloromethyl)-2-fluoropyridine** Product Analysis and CAS Verification.[Link\[1\]\[2\]](#)
- ChemicalBook.Physical Properties and Predicted Constants for CAS 315180-15-5.[1][2][Link\[1\]\[2\]](#)
- PubChem.Compound Summary: **5-(Chloromethyl)-2-fluoropyridine**.[\[1\]\[2\]\[5\]](#) National Library of Medicine.[\[2\]](#) [Link\[1\]\[2\]](#)
- Fisher Scientific.Safety Data Sheet (SDS) for Chloromethyl Pyridine Derivatives (Analogous Hazards).[Link\[1\]\[2\]](#)

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- To cite this document: BenchChem. [5-(Chloromethyl)-2-fluoropyridine physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1592471/docs#5-chloromethyl-2-fluoropyridine-physical-properties\]](https://www.benchchem.com/product/b1592471/docs#5-chloromethyl-2-fluoropyridine-physical-properties)

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